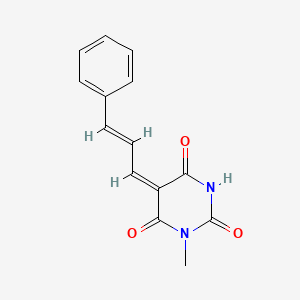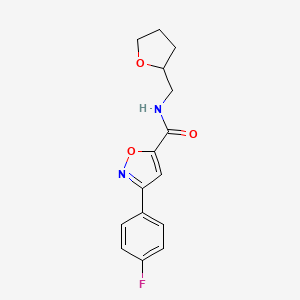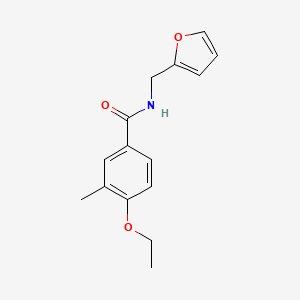
N-(2-bromophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea
Overview
Description
N-(2-bromophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea, also known as BPTU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPTU is a urea derivative that has a unique chemical structure, making it an ideal candidate for various scientific research applications.
Scientific Research Applications
N-(2-bromophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has been extensively studied for its potential applications in various fields. One of the main areas of research has been its use as a corrosion inhibitor in the oil and gas industry. N-(2-bromophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has been shown to be effective in preventing the corrosion of steel in harsh environments, making it a promising candidate for use in oil and gas pipelines.
Another area of research has been its use as a potential drug candidate for the treatment of various diseases. N-(2-bromophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related diseases. Additionally, N-(2-bromophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has been shown to have anti-cancer properties, making it a promising candidate for the development of new cancer therapies.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. N-(2-bromophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. By inhibiting COX-2, N-(2-bromophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea can reduce inflammation and pain in the body.
Biochemical and Physiological Effects
N-(2-bromophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has been shown to have a range of biochemical and physiological effects in the body. In animal studies, N-(2-bromophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has been shown to reduce inflammation and pain, as well as inhibit tumor growth. N-(2-bromophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has also been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2-bromophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea in lab experiments is its unique chemical structure, which makes it an ideal candidate for various research applications. Additionally, N-(2-bromophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has been shown to be relatively safe and non-toxic, making it a suitable candidate for use in animal studies.
However, there are also limitations to using N-(2-bromophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea in lab experiments. One of the main limitations is the lack of understanding of its mechanism of action, which can make it difficult to interpret the results of experiments. Additionally, N-(2-bromophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea can be difficult to synthesize in large quantities, which can limit its use in certain experiments.
Future Directions
There are many future directions for research on N-(2-bromophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea. One area of research could be to further investigate its potential as a drug candidate for the treatment of various diseases. Additionally, more research could be done to better understand its mechanism of action and how it interacts with different enzymes and proteins in the body. Finally, research could be done to optimize the synthesis method of N-(2-bromophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea to produce higher yields and better purity, making it more suitable for use in various research applications.
Conclusion
In conclusion, N-(2-bromophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea is a unique chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been extensively studied for its use as a corrosion inhibitor in the oil and gas industry, as well as a potential drug candidate for the treatment of various diseases. While there are still many unanswered questions about its mechanism of action and limitations in lab experiments, the potential benefits of N-(2-bromophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea make it an exciting area of research for future studies.
properties
IUPAC Name |
1-(2-bromophenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O/c18-14-9-3-4-10-16(14)20-17(21)19-15-11-5-7-12-6-1-2-8-13(12)15/h1-4,6,8-10,15H,5,7,11H2,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWKVPHBDWYTFED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)NC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromophenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-phenyl-4-quinolinecarboxamide](/img/structure/B4846175.png)
![1'-[(4-methoxyphenyl)sulfonyl]-1,1''-dimethyl-1H,1'H,1''H-4,3':5',4''-terpyrazole](/img/structure/B4846187.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}-4-ethoxybenzenesulfonamide](/img/structure/B4846188.png)

![4-(methylthio)-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide](/img/structure/B4846211.png)



![isobutyl {5-[(2-phenoxyethyl)thio]-1,3,4-thiadiazol-2-yl}carbamate](/img/structure/B4846243.png)
![ethyl 4-(6-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H)-yl)benzoate](/img/structure/B4846264.png)
![2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B4846268.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B4846287.png)
![2-[hydroxy(phenyl)acetyl]-N-(2-methoxy-5-methylphenyl)hydrazinecarboxamide](/img/structure/B4846295.png)